

# (Z)-Metominostrobin's Mechanism of Action on Mitochondrial Respiration: A Technical Guide

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## Compound of Interest

Compound Name: (Z)-Metominostrobin

Cat. No.: B154188

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## Introduction

**(Z)-Metominostrobin** is a prominent member of the strobilurin class of fungicides, widely utilized in agriculture for the control of a broad spectrum of fungal pathogens. Its efficacy stems from its potent and specific inhibition of mitochondrial respiration, a fundamental process for cellular energy production. This technical guide provides an in-depth exploration of the molecular mechanism by which **(Z)-Metominostrobin** disrupts mitochondrial function, with a focus on its interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in fungal biology, toxicology, and fungicide development.

## Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

**(Z)-Metominostrobin**, like other Quinone outside Inhibitor (QoI) fungicides, targets the cytochrome bc1 complex, a critical enzymatic hub in the mitochondrial electron transport chain. This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.

The binding site of **(Z)-Metominostrobin** is the "Qo" (Quinone outside) site of the cytochrome bc1 complex. By binding to this site, **(Z)-Metominostrobin** physically obstructs the binding of the natural substrate, ubiquinol. This competitive inhibition effectively halts the electron flow through Complex III, leading to a cascade of detrimental effects for the fungal cell:

- **Disruption of the Electron Transport Chain:** The blockage at Complex III prevents the re-oxidation of ubiquinol, causing a backup of electrons in the earlier part of the chain (Complex I and II).
- **Collapse of the Mitochondrial Membrane Potential:** The cessation of proton pumping by Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane.
- **Depletion of Cellular ATP:** Without the proton-motive force, ATP synthase cannot produce ATP, depriving the cell of its primary energy currency.
- **Increased Production of Reactive Oxygen Species (ROS):** The stalled electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide radicals and other damaging ROS.

The culmination of these effects is the inhibition of fungal spore germination and mycelial growth, ultimately leading to cell death.

## Quantitative Inhibition Data

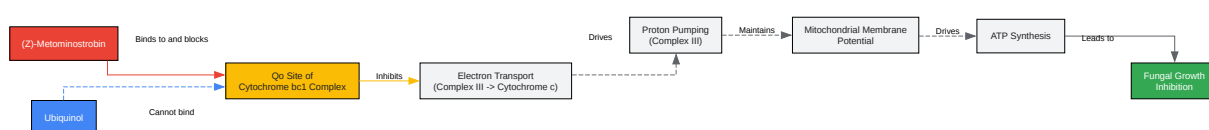
The inhibitory potency of **(Z)-Metominostrobin** and related QoI fungicides against the cytochrome bc1 complex has been quantified in various fungal species. The following table summarizes key data from a comparative study by Arakawa et al. (2018), which utilized a thermodynamic integration method to calculate the binding free energy and predict the pIC50 (-log(IC50)) values.

Fungicide	Fungal Species	Target Protein	Calculated pIC50
(Z)-Metominostrobin	Zymoseptoria tritici	Wild-type cytochrome b	7.13
Pyrenophora teres	Wild-type cytochrome b	7.33	
Azoxystrobin	Zymoseptoria tritici	Wild-type cytochrome b	7.85
Pyrenophora teres	Wild-type cytochrome b	8.12	
Pyraclostrobin	Zymoseptoria tritici	Wild-type cytochrome b	8.52
Pyrenophora teres	Wild-type cytochrome b	8.75	

Caption: Table summarizing the calculated pIC50 values of **(Z)-Metominostrobin** and other QoI fungicides against the wild-type cytochrome b protein from two significant plant pathogenic fungi. Higher pIC50 values indicate greater inhibitory potency.

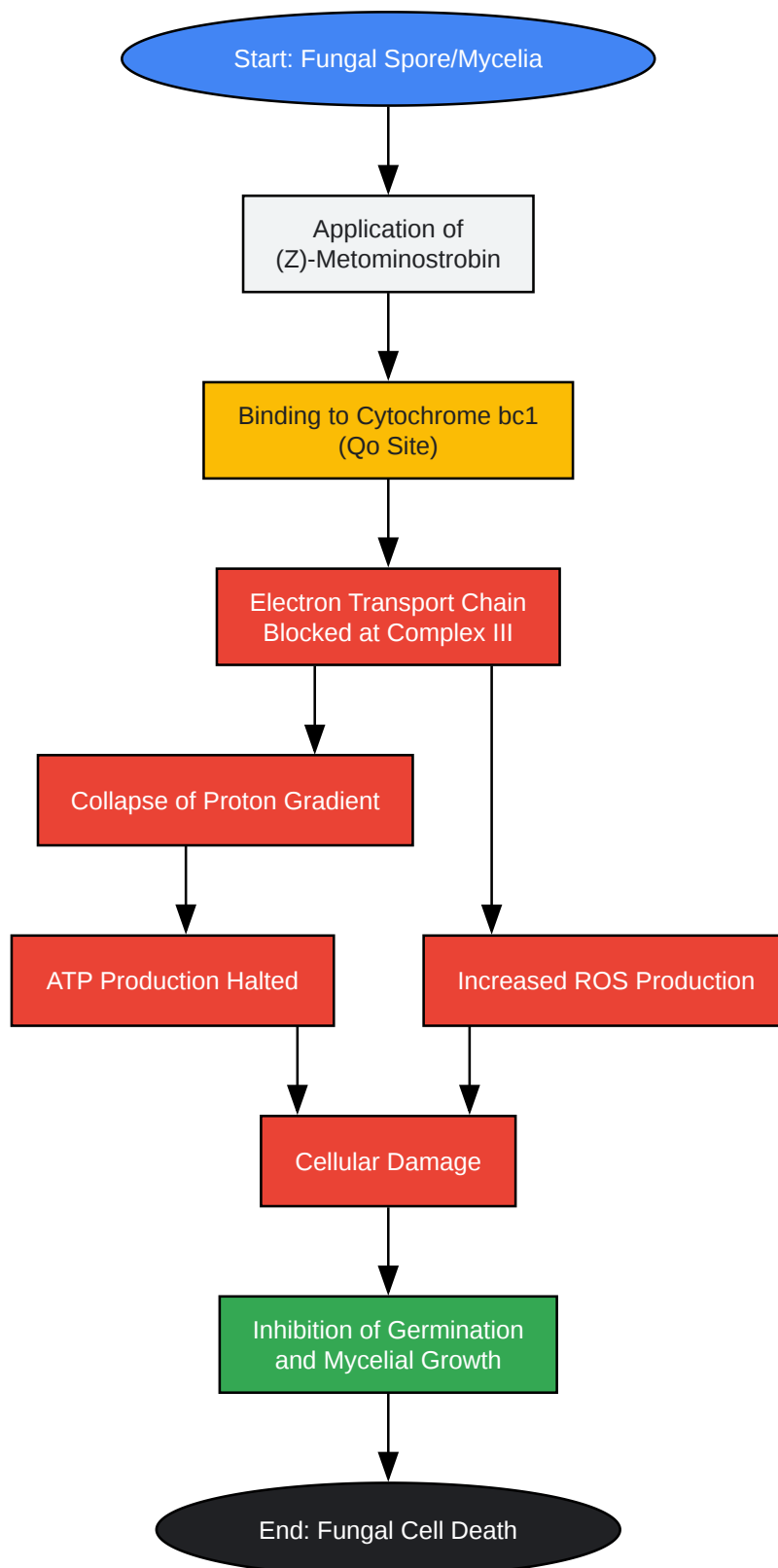
## Signaling Pathways and Logical Relationships

The inhibitory action of **(Z)-Metominostrobin** on the cytochrome bc1 complex initiates a cascade of events within the mitochondrion, as depicted in the following diagrams.



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Caption: Mechanism of **(Z)-Metominostrobin** Inhibition of Mitochondrial Respiration.



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Caption: Logical Flow of **(Z)-Metominostrobin**'s Fungicidal Action.

## Experimental Protocols

This section outlines a general methodology for determining the inhibitory activity of **(Z)-Metominostrobin** on mitochondrial respiration, adapted from protocols used for other QoI fungicides.

### Isolation of Mitochondria from Fungal Mycelia

Objective: To obtain a purified and functional mitochondrial fraction from the target fungal species.

Materials:

- Fungal mycelia (e.g., from liquid culture)
- Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin)
- Homogenizer (e.g., Dounce or Potter-Elvehjem)
- Refrigerated centrifuge
- Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

- Harvest fungal mycelia by filtration and wash with cold isolation buffer.
- Resuspend the mycelia in fresh, ice-cold isolation buffer.
- Homogenize the mycelia on ice to disrupt the cell walls. The number of strokes and pestle clearance should be optimized for the specific fungal species.
- Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris.

- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
- Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation step.
- Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
- Determine the protein concentration of the mitochondrial suspension.

## Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors, including **(Z)-Metominostrobin**.

Materials:

- Isolated mitochondrial suspension
- High-resolution respirometer with a Clark-type oxygen electrode or a Seahorse XF Analyzer
- Respiration buffer (e.g., 120 mM KCl, 5 mM KH<sub>2</sub>PO<sub>4</sub>, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, pH 7.2)
- Substrates (e.g., pyruvate, malate, succinate)
- ADP (adenosine diphosphate)
- Inhibitors: **(Z)-Metominostrobin**, rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor), potassium cyanide (Complex IV inhibitor)
- Uncoupler (e.g., FCCP)

Procedure (using a Clark-type electrode):

- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

- Add a known amount of the mitochondrial suspension to the chamber.
- Sequentially add substrates to stimulate respiration through different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, followed by succinate for Complex II-linked respiration).
- Initiate State 3 respiration by adding a saturating amount of ADP.
- After a stable State 3 rate is established, add varying concentrations of **(Z)-Metominostrobin** to the chamber and record the inhibition of oxygen consumption.
- As controls, perform experiments with known inhibitors (rotenone, antimycin A, KCN) to confirm the integrity and functionality of the different respiratory complexes.
- Use an uncoupler like FCCP to measure the maximal respiratory capacity.

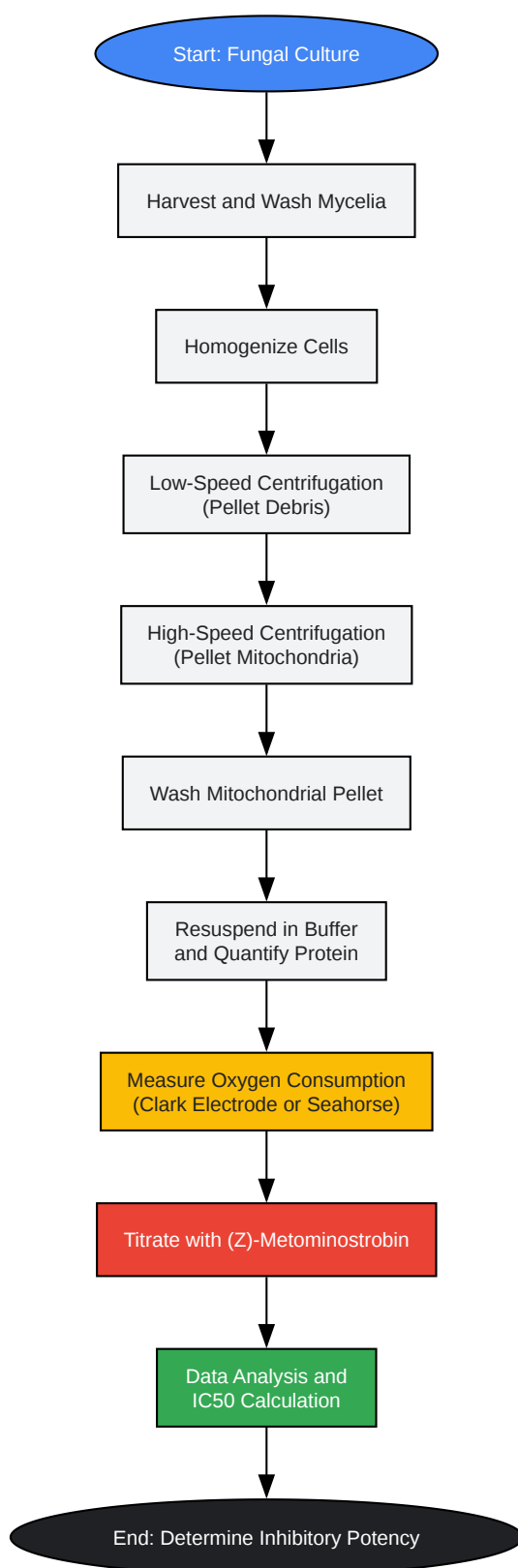
## Determination of IC50 Value

Objective: To calculate the concentration of **(Z)-Metominostrobin** that causes 50% inhibition of mitochondrial respiration.

Procedure:

- Plot the percentage of inhibition of oxygen consumption (relative to the uninhibited control) against the logarithm of the **(Z)-Metominostrobin** concentration.
- Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
- The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.

## Experimental Workflow Diagram



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Caption: Experimental Workflow for Determining the IC<sub>50</sub> of **(Z)-Metominostrobin**.



## Conclusion

**(Z)-Metominostrobin** is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the Qo site of the cytochrome bc1 complex. This targeted action disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of its mechanism of action and to explore the development of novel fungicides with improved efficacy and reduced potential for resistance. Understanding the precise molecular interactions between **(Z)-Metominostrobin** and its target is paramount for the rational design of next-generation antifungal agents.

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